11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazepine core fused with a furan ring, which is further substituted with a nitro group
Preparation Methods
The synthesis of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the benzodiazepine core and the introduction of the nitrofuran moiety. One common synthetic route starts with the preparation of the benzodiazepine core through a cyclization reaction involving an appropriate diamine and a diketone. The nitrofuran moiety is then introduced via nitration of a furan derivative, followed by coupling with the benzodiazepine core under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium or platinum catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and various benzodiazepine analogs .
Scientific Research Applications
11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitrofuran moiety may contribute to the compound’s antimicrobial activity by interfering with bacterial enzyme systems involved in glucose and pyruvate metabolism .
Comparison with Similar Compounds
Similar compounds to 11-{5-nitro-2-furyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives and nitrofuran-containing compounds. For example:
Nitrofurazone: A nitrofuran derivative used as a topical antibacterial agent.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
The uniqueness of this compound lies in its combination of a benzodiazepine core with a nitrofuran moiety, which may confer both neurological and antimicrobial properties .
Properties
CAS No. |
372508-69-5 |
---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4g/mol |
IUPAC Name |
9,9-dimethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C19H19N3O4/c1-19(2)9-13-17(14(23)10-19)18(15-7-8-16(26-15)22(24)25)21-12-6-4-3-5-11(12)20-13/h3-8,18,20-21H,9-10H2,1-2H3 |
InChI Key |
FAGDDYKDMJWQIE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.